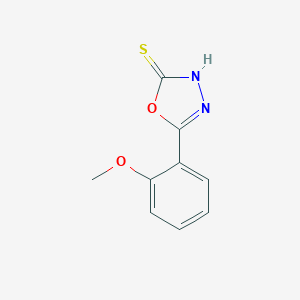

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxyphenyl group and a thiol (-SH) group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The methoxy group enhances solubility and influences electronic interactions, while the thiol moiety enables facile derivatization via alkylation or conjugation reactions .

Properties

IUPAC Name |

5-(2-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-5-3-2-4-6(7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGHKLUHJSFLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353722 | |

| Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69844-25-3 | |

| Record name | 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazide Precursors

The most widely employed method involves the cyclization of 2-methoxybenzohydrazide with carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds via nucleophilic attack and intramolecular cyclization to form the oxadiazole-thiol ring.

Typical Procedure :

-

Hydrazide Preparation : 2-Methoxybenzoic acid is refluxed with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol to yield 2-methoxybenzohydrazide.

-

Cyclization : The hydrazide is treated with CS₂ in the presence of potassium hydroxide (KOH) at 60–80°C for 6–8 hours.

-

Acidification : The reaction mixture is acidified with hydrochloric acid (HCl) to precipitate the product, which is purified via recrystallization from ethanol.

Key Data :

-

Yield : 70–85% (depending on reaction time and stoichiometry).

-

Purity : >95% (confirmed by HPLC).

Alternative Pathway: Thiosemicarbazide Intermediate

An alternative route utilizes thiosemicarbazide as the sulfur source. This method avoids the handling of toxic CS₂ and improves safety profiles.

Procedure :

-

Condensation : 2-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone.

-

Oxidative Cyclization : The thiosemicarbazone undergoes oxidative cyclization using iodine (I₂) or ferric chloride (FeCl₃) as catalysts, yielding the target compound.

Key Data :

-

Yield : 65–75%.

-

Reaction Time : 4–6 hours.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, while ethanol balances cost and efficiency.

Comparative Data :

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 8 | 78 |

| DMF | 5 | 82 |

| Methanol | 7 | 75 |

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) improves interfacial interactions, particularly in biphasic systems.

Effect of Catalysts :

| Catalyst (5 mol%) | Yield (%) |

|---|---|

| None | 70 |

| TBAB | 85 |

| PEG-400 | 80 |

Temperature and Time

Elevated temperatures (80–100°C) reduce reaction times but risk side reactions such as hydrolysis. A balance is achieved at 60–70°C for 6 hours.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility and scalability. Key parameters include:

-

Residence Time : 30–60 minutes.

-

Pressure : 2–3 bar.

-

Throughput : 10–20 kg/day.

Purification Techniques

-

Crystallization : Ethanol-water mixtures (7:3 v/v) achieve >98% purity.

-

Chromatography : Reserved for high-purity pharmaceutical grades, utilizing silica gel columns with ethyl acetate/hexane eluents.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆) : δ 3.85 (s, 3H, -OCH₃), 7.02–7.95 (m, 4H, aromatic), 13.1 (s, 1H, -SH).

-

IR (KBr) : 2550 cm⁻¹ (-SH stretch), 1605 cm⁻¹ (C=N oxadiazole).

-

Mass Spectrometry : [M+H]⁺ at m/z 223.

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 53.56 | 53.52 |

| H | 4.03 | 4.01 |

| N | 12.49 | 12.45 |

Recent Advances in Green Synthesis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 15–20 minutes with comparable yields (80–85%). Energy consumption decreases by 40% compared to conventional methods.

Biocatalytic Approaches

Emerging methods employ lipases or esterases to catalyze cyclization under mild conditions (pH 7–8, 30–40°C), though yields remain moderate (50–60%).

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Cyclization: The oxadiazole ring can undergo cyclization reactions with other reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Cyclization: Cyclization reactions often require acidic or basic catalysts.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Substituted Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol has been studied extensively for its potential as:

- Antimicrobial Agents : Exhibiting activity against various bacterial and fungal strains.

- Anticancer Agents : Demonstrating significant cytotoxic effects against several cancer cell lines.

Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (Prostate) | 0.67 | |

| HCT-116 (Colon) | 0.80 | |

| ACHN (Renal) | 0.87 | |

| A549 (Lung) | 11.20 |

The compound's mechanism of action includes enzyme inhibition and interaction with nucleic acids, which can disrupt cellular functions critical for cancer progression.

Material Science

In material science, this compound is investigated for:

- Polymer Development : Enhancing thermal stability and mechanical properties of polymers.

The incorporation of this compound into polymer matrices has shown improved performance in high-temperature applications.

Agricultural Chemistry

This compound is also being explored for its potential as:

- Eco-friendly Fungicides : Offering alternatives to traditional chemical treatments in agriculture.

Research indicates that it may effectively inhibit fungal growth while minimizing environmental impact.

Analytical Chemistry

In analytical chemistry, this compound serves as:

- Reagents for Metal Ion Detection : Used in various techniques to quantify metal ions in environmental samples.

This application is crucial for pollution monitoring and ensuring environmental safety.

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of various oxadiazole derivatives, including this compound. The findings indicated high cytotoxicity against human lung cancer cells (A549), suggesting its potential as a lead structure for new anticancer agents .

Study 2: Enzyme Inhibition Profile

Another investigation assessed the enzyme inhibition potential of oxadiazole derivatives. Results showed that this compound effectively inhibited enzymes involved in cancer progression and inflammation pathways . This reinforces its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with biological targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The oxadiazole ring can also interact with nucleic acids, potentially disrupting DNA and RNA functions .

Comparison with Similar Compounds

Structural Features

Key Observations :

- Electron-donating groups (e.g., methoxy) deshield aromatic protons, while electron-withdrawing groups (e.g., Cl, CF₃) shift signals upfield.

- The thiol group enables S-alkylation, as seen in tert-butyl derivatives .

Physicochemical Properties

Melting Points and Stability

Solubility and Reactivity

Antimicrobial Activity

Biological Activity

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article will explore its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential applications in drug development.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring system substituted with a methoxyphenyl group and a thiol group. These functional groups contribute to its unique chemical reactivity and biological activity. The thiol group is particularly notable for its ability to form covalent bonds with cysteine residues in proteins, which can inhibit enzyme activity and disrupt cellular functions .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The thiol group can interact with various enzymes, leading to inhibition of their activity. This is crucial in cancer treatment where enzyme inhibition can halt cell proliferation.

- Interaction with Nucleic Acids : The oxadiazole ring may also interact with DNA and RNA, potentially disrupting their functions .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against multiple cancer cell lines with varying degrees of efficacy:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| PC-3 (Prostate) | 0.67 | |

| HCT-116 (Colon) | 0.80 | |

| ACHN (Renal) | 0.87 | |

| A549 (Lung) | 11.20 |

These findings indicate that the compound has potent cytotoxic effects against several types of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial studies. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. The broad-spectrum antimicrobial activity is attributed to the presence of the thiol group which enhances its interaction with microbial enzymes .

Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of several oxadiazole derivatives, including this compound, reported that it exhibited high cytotoxicity against human lung cancer cells (A549). The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Study 2: Enzyme Inhibition Profile

Another investigation assessed the enzyme inhibition potential of various oxadiazole derivatives. The results indicated that this compound effectively inhibited key enzymes involved in cancer progression and inflammation pathways. This reinforces the compound's potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazide intermediates or nucleophilic substitution reactions. For example, in Method D, the thiol group reacts with electrophiles (e.g., alkyl halides) under basic conditions to form derivatives like tert-butyl 3-((5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)propanoate (yield: 96%) . Key optimization factors include:

-

Solvent : Methanol or DMF for solubility and reactivity.

-

Catalysts : Sodium hydride (NaH) for deprotonation of the thiol group.

-

Temperature : Room temperature to 60°C, depending on electrophile reactivity.

-

Yields : Vary from 59% to 96% based on substituent steric/electronic effects .

Table 1 : Representative Synthetic Yields

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H-NMR : The thiol proton (SH) is often absent due to exchange broadening, but alkylated derivatives show signals for adjacent protons (e.g., tert-butyl protons at δ 1.38 ppm) . Aromatic protons from the 2-methoxyphenyl group appear as multiplets between δ 6.95–7.77 ppm.

- 13C-NMR : Key signals include the oxadiazole ring carbons (δ 157–170 ppm) and methoxy carbon (δ 55.9 ppm) .

- IR Spectroscopy : Thiol (-SH) stretches (~2550 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Confirms molecular formula (e.g., C15H12N2O3 for Phenol derivatives) .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial or antioxidant activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Antioxidant :

- DPPH Radical Scavenging : Measures hydrogen-donating capacity (EC50 values typically 0.32–0.93 mg/mL for oxadiazole-thiols) .

- FRAP Assay : Evaluates reduction of Fe³+ to Fe²+ .

- Anti-inflammatory : Carrageenan-induced rat paw edema model, with potency compared to indomethacin .

Advanced Research Questions

Q. How do structural modifications at the 2-thiol and 5-aryl positions influence biological activity?

- Methodological Answer :

-

Thiol Group : Alkylation (e.g., with tert-butyl or methyl groups) reduces thiol reactivity but enhances membrane permeability for prodrug strategies .

-

5-Aryl Substituents : Electron-withdrawing groups (e.g., -Cl, -CF3) enhance enzyme inhibition (e.g., trans-cinnamate 4-hydroxylase), while methoxy groups improve antioxidant activity via resonance stabilization of radicals .

Table 2 : SAR Trends for Biological Activities

Q. What computational approaches are used to predict reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and assign IR/Raman vibrational modes (e.g., B3LYP/6-311++G** basis set) .

- Molecular Docking : Tools like Mcule 1-Click Docking predict binding to targets (e.g., glutathione reductase) by analyzing hydrogen bonds and hydrophobic interactions .

- NBO Analysis : Evaluates charge distribution and tautomeric stability (thiol-thione equilibrium) .

Q. How can data contradictions between studies on biological efficacy be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Variability in pH, solvent (DMSO vs. aqueous), or cell lines. Standardize protocols using CLSI guidelines for antimicrobial tests .

- Substituent Effects : Meta- vs. para-substituents on the aryl ring may alter steric accessibility to targets .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of activity differences .

Q. What are the challenges in derivatizing the thiol group for prodrug development?

- Methodological Answer :

- Reactivity Control : Thiols are prone to oxidation; reactions require inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .

- Selectivity : Competing reactions at the oxadiazole ring can occur; use protecting groups (e.g., trityl) for regioselective alkylation .

- Stability : Alkylated derivatives (e.g., tert-butyl esters) improve shelf-life but require enzymatic cleavage in vivo for activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.